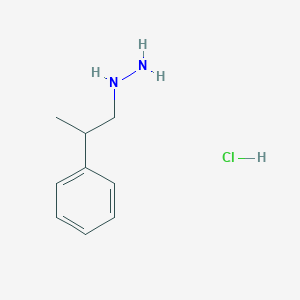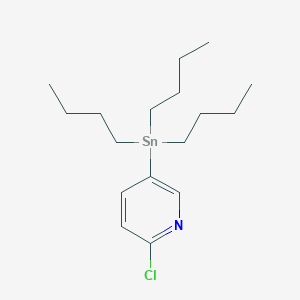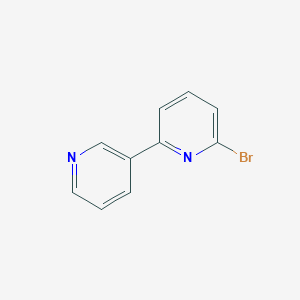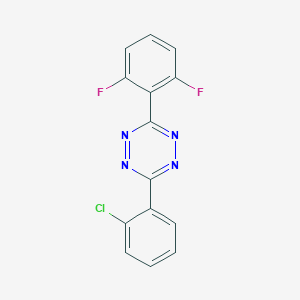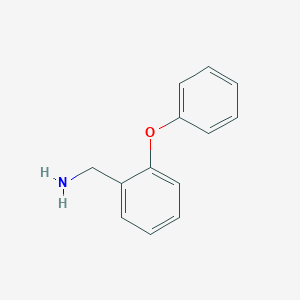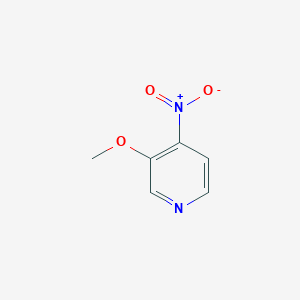
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 139986-03-1 . It has a molecular weight of 341.43 and its IUPAC name is tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of the corresponding alcohol with p-TsCl in the presence of triethylamine and DMAP in dichloromethane . The reaction mixture is stirred for 8 hours at room temperature, then washed with brine. The organic layer is dried over anhydrous Na2SO4 and evaporated. The resulting crude product is purified by flash silica gel chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO5S/c1-12-5-7-14 (8-6-12)23 (19,20)22-13-9-10-17 (11-13)15 (18)21-16 (2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP2C19 and CYP2C9 . Its water solubility is 0.129 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Vandetanib
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate plays a crucial role in the synthesis of Vandetanib, a medication used to treat certain types of cancer. It acts as an intermediate in a multi-step chemical synthesis process. The process involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps to yield Vandetanib. This pathway has been highlighted for its higher yield and commercial viability on an industrial scale Mi, W. (2015). Fine Chemical Intermediates.
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, are paramount in stereoselective synthesis, especially for constructing N-heterocycles like piperidines and pyrrolidines. These compounds are fundamental in developing many natural products and drugs with therapeutic relevance. The review by Philip, R. et al. (2020) in RSC Advances emphasizes the significance of tert-butanesulfinamide-mediated asymmetric synthesis, showcasing the method's versatility in accessing structurally diverse N-heterocycles Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances, 10, 42441-42456.
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a structural motif in (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, is extensively utilized in medicinal chemistry. It is incorporated into bioactive molecules to explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional (3D) coverage through "pseudorotation." Li Petri, G. et al. (2021) in Topics in Current Chemistry (Cham) highlight the pyrrolidine ring's importance in developing compounds for treating human diseases, demonstrating the scaffold's utility in enhancing biological activity and selectivity Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Topics in Current Chemistry (Cham), 379.
Safety and Hazards
The compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives play a significant role in the biosynthesis of proline in plants . They regulate proline content by catalyzing the rate-limiting step in the glutamate pathway .
Mode of Action
For instance, they can participate in N-heterocyclization of primary amines with diols . They can also be involved in alkene aza-Cope-Mannich cyclization .
Biochemical Pathways
The compound is likely involved in the glutamate pathway for proline biosynthesis . It may also participate in other biochemical pathways related to the synthesis of pyrrolidines .
Result of Action
It is known that pyrrolidine derivatives can contribute to the synthesis of various cyclic amines .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634971 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | |
CAS RN |
139986-03-1 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
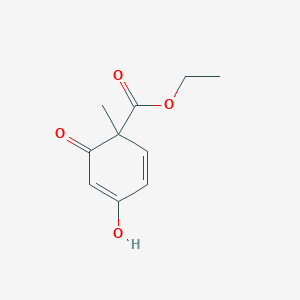
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)

